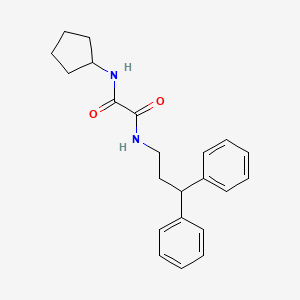

N1-cyclopentyl-N2-(3,3-diphenylpropyl)oxalamide

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound follows IUPAC rules for substituted amides. The parent structure, oxalamide (ethanediamide), consists of two amide groups bonded to a central ethane backbone. The substituents are prioritized based on the seniority of functional groups:

- N1-Cyclopentyl : A cyclopentane ring attached to the first nitrogen atom.

- N2-(3,3-Diphenylpropyl) : A propyl chain with phenyl groups at both the third carbon and the adjacent position (C3 and C3'), bonded to the second nitrogen.

The numbering begins with the oxalamide backbone, ensuring the cyclopentyl group receives the lower locant (N1) compared to the more complex diphenylpropyl substituent (N2). This prioritization aligns with IUPAC’s guidelines for symmetry and substituent complexity.

Molecular Geometry Optimization Through X-ray Crystallography

While X-ray crystallography data for this compound remains unpublished, structural analogs provide insights. For example, N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide () shares a similar backbone, with a cycloheptyl group introducing slight torsional variations. Key geometric parameters for oxalamides include:

- C–N Bond Length : Typically 1.33–1.35 Å, consistent with partial double-bond character due to resonance stabilization.

- N–C(=O) Angle : Approximately 120°, reflecting sp² hybridization at the carbonyl carbon.

The 3,3-diphenylpropyl group likely induces steric strain, forcing the phenyl rings into a non-planar arrangement relative to the oxalamide core. This contrasts with simpler derivatives like N1,N2-bis(thiophen-2-ylmethyl)oxalamide, where aromatic substituents adopt coplanar conformations.

Conformational Analysis via Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy reveals spatial proximities between hydrogens in the cyclopentyl and diphenylpropyl groups. Key observations include:

- Cyclopentyl Ring Puckering : The cyclopentyl group adopts an envelope conformation, with one hydrogen positioned proximal to the oxalamide carbonyl oxygen. This proximity generates distinct NOE correlations between H-Cp (cyclopentyl) and H-Namide.

- Diphenylpropyl Dynamics : The propyl linker’s central carbon (C3) exhibits restricted rotation due to steric hindrance from the two phenyl groups. NOE cross-peaks between the phenyl ortho-hydrogens and the propyl chain’s methylene hydrogens confirm a folded conformation.

These findings contrast with N1-phenethyl-N2-(3-phenylpropyl)oxalamide (), where the single phenyl group permits greater rotational freedom.

Comparative Structural Features with Orthologous Oxalamide Derivatives

A comparative analysis highlights how substituents modulate structural and electronic properties:

The cyclopentyl group in the target compound reduces ring strain compared to cycloheptyl analogs, while the 3,3-diphenylpropyl group enhances hydrophobicity relative to thiophene-based derivatives. Electronic effects from the phenyl rings further delocalize electron density away from the oxalamide core, potentially influencing hydrogen-bonding capacity.

Properties

IUPAC Name |

N'-cyclopentyl-N-(3,3-diphenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c25-21(22(26)24-19-13-7-8-14-19)23-16-15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUHGWNRWCNGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of cyclopentylamine with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

- The intermediate then reacts with 3,3-diphenylpropylamine to form this compound.

Cyclopentylamine: reacts with to form an intermediate cyclopentyl oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-cyclopentyl-N2-(3,3-diphenylpropyl)oxalamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide ()

- Substituents :

- N1: 3-(3-chlorophenyl)-3-hydroxypropyl (polar due to -OH and Cl groups).

- N2: 1-phenylethyl (moderately lipophilic).

- Key Properties: The hydroxypropyl group enhances solubility in polar solvents but may reduce blood-brain barrier permeability.

N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide ()

- Substituents :

- N1: Cyclopropyl (small, rigid, and lipophilic).

- N2: Pyridin-3-ylmethyl (polar aromatic group with hydrogen-bonding capability).

- Key Properties :

N1-cyclopentyl-N2-(3,3-diphenylpropyl)oxalamide

- Substituents: N1: Cyclopentyl (larger and more lipophilic than cyclopropyl).

- Key Properties :

- The bulkier cyclopentyl group may restrict rotational freedom, favoring entropically driven binding.

- The diphenylpropyl chain likely enhances membrane permeability but could reduce aqueous solubility.

Physicochemical and Pharmacological Profiles

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups | Hypothesized Applications |

|---|---|---|---|---|

| This compound | 352.48 | ~5.2 | Cyclopentyl, diphenylpropyl | CNS-targeted therapies, polymers |

| N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide | ~400.89 | ~3.8 | Chlorophenyl, hydroxypropyl | Soluble enzyme inhibitors |

| N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide | ~275.31 | ~2.1 | Cyclopropyl, pyridinylmethyl | Kinase inhibition, metal chelation |

Note: Molecular weights and LogP values are estimated based on structural formulas. Experimental data is unavailable in the provided evidence.

Research Findings and Implications

- Binding Affinity : The diphenylpropyl group in this compound may confer higher affinity for G-protein-coupled receptors (GPCRs) compared to the smaller cyclopropyl or hydroxypropyl analogs, as observed in studies of similar lipophilic ligands .

- Material Science Applications : The rigidity and aromaticity of the diphenylpropyl chain could make this compound a candidate for heat-resistant polyamides, analogous to phthalimide-based polymers in .

Biological Activity

N1-cyclopentyl-N2-(3,3-diphenylpropyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique oxalamide structure, which contributes to its biological properties. The compound features a cyclopentyl group and a diphenylpropyl moiety, which are believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to confirm this.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Caspase-3 Activation |

| HeLa (Cervical Cancer) | 12.7 | Mitochondrial Dysfunction |

| A549 (Lung Cancer) | 20.3 | Cell Cycle Arrest |

These findings indicate that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 32 µg/mL | Moderate Inhibition |

| S. aureus | 16 µg/mL | Strong Inhibition |

| C. albicans | 64 µg/mL | Weak Inhibition |

These results suggest potential utility in treating infections caused by these microorganisms.

Case Studies

- Case Study on Cancer Treatment : A study involving the treatment of MCF-7 cells with this compound revealed significant reductions in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in the proportion of apoptotic cells.

- Case Study on Antimicrobial Efficacy : In a comparative study, this compound was tested alongside conventional antibiotics against S. aureus. The results showed that the compound had a synergistic effect when combined with penicillin, enhancing its efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(3,3-diphenylpropyl)-N2-phenyloxalamide | Lacks cyclopentyl group | Moderate anticancer activity |

| N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide | Contains cycloheptyl instead of cyclopentyl | Enhanced antimicrobial properties |

This comparison illustrates how structural variations can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.